molecular formula C19H16N4O6S B2394305 1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide CAS No. 941953-22-6

1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Cat. No. B2394305
CAS RN: 941953-22-6
M. Wt: 428.42
InChI Key: PJTSRADLVFEBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NBDP or 3-Nitrobenzyl Pyridine Derivative.

Scientific Research Applications

NBDP has potential applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. NBDP has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using NBDP in lab experiments is its potential for anti-cancer and anti-inflammatory research. It is also relatively easy to synthesize and purify. However, one of the limitations of using NBDP is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for NBDP research. One area of research is the development of new synthetic methods for NBDP that are more efficient and cost-effective. Another area of research is the investigation of the potential therapeutic applications of NBDP in various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of NBDP and its potential toxicity.

Synthesis Methods

The synthesis of NBDP involves the reaction between 3-nitrobenzyl bromide and 4-aminobenzenesulfonamide. The reaction is carried out in the presence of pyridine and triethylamine as catalysts. The product is then purified using column chromatography to obtain pure NBDP. The chemical structure of NBDP is shown below:

properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-2-oxo-N-(4-sulfamoylphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O6S/c20-30(28,29)16-8-6-14(7-9-16)21-18(24)17-5-2-10-22(19(17)25)12-13-3-1-4-15(11-13)23(26)27/h1-11H,12H2,(H,21,24)(H2,20,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTSRADLVFEBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-nitrobenzyl)-2-oxo-N-(4-sulfamoylphenyl)-1,2-dihydropyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.